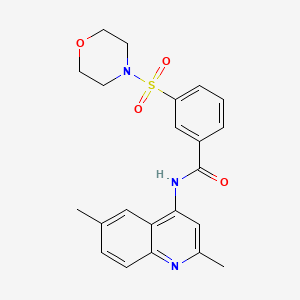![molecular formula C12H14ClN3 B2792907 2-[4-(3-Chlorophenyl)piperazin-1-yl]acetonitrile CAS No. 25178-91-0](/img/structure/B2792907.png)
2-[4-(3-Chlorophenyl)piperazin-1-yl]acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“2-[4-(3-Chlorophenyl)piperazin-1-yl]acetonitrile” is a chemical compound that has garnered significant attention in the scientific community due to its potential applications in various fields of research and industry. It is related to Trazodone, a compound used in medicine .
Synthesis Analysis
The synthesis of related compounds often involves a Mannich reaction . The product is typically purified by crystallization and characterized by HRMS, IR, 1H, and 13C NMR experiments .Molecular Structure Analysis
The molecular structure of “this compound” can be assigned by HRMS, IR, 1H, and 13C NMR experiments . The compound’s structure is also represented by its SMILES and InChI strings .Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not detailed in the available literature, related compounds have been synthesized via a Mannich reaction .Mechanism of Action
Target of Action
Related compounds have been found to interact with dopamine receptors , suggesting that this compound may also interact with similar targets.
Mode of Action
It is likely that the compound interacts with its targets in a manner similar to related compounds, potentially modulating the activity of these targets and inducing changes in cellular function .
Biochemical Pathways
Given the potential interaction with dopamine receptors, it is possible that this compound may influence pathways related to neurotransmission .
Result of Action
Based on the potential interaction with dopamine receptors, it is possible that this compound may influence cellular functions related to neurotransmission .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 2-[4-(3-Chlorophenyl)piperazin-1-yl]acetonitrile are not well-studied. It is known that the compound is related to Trazodone , a selective h5-HT 1D antagonist . This suggests that this compound may interact with enzymes, proteins, and other biomolecules involved in serotonin signaling.
Cellular Effects
The cellular effects of this compound are not well-documented. Given its structural similarity to Trazodone , it may influence cell function by modulating serotonin signaling pathways, which can impact gene expression and cellular metabolism.
Molecular Mechanism
The exact molecular mechanism of this compound is not known. Based on its structural similarity to Trazodone , it may exert its effects at the molecular level through binding interactions with serotonin receptors, potentially leading to changes in gene expression.
Metabolic Pathways
The metabolic pathways involving this compound are not well-studied. Given its structural similarity to Trazodone , it may be metabolized by similar enzymes and cofactors.
Properties
IUPAC Name |
2-[4-(3-chlorophenyl)piperazin-1-yl]acetonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClN3/c13-11-2-1-3-12(10-11)16-8-6-15(5-4-14)7-9-16/h1-3,10H,5-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIGOTGAMVFQWPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC#N)C2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 4-(((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)carbamoyl)benzoate](/img/structure/B2792827.png)

![N-(4-(furan-2-yl)-1-methyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-2,5-dimethylfuran-3-carboxamide](/img/structure/B2792831.png)
![4-(4-fluorophenyl)-6-(3-hydroxypropyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2792832.png)

![2-{4-[2,4-dioxo-3-(2,2,2-trifluoroethyl)imidazolidin-1-yl]piperidin-1-yl}-N-(pyridin-3-yl)acetamide](/img/structure/B2792834.png)
![4-ethoxy-6-[4-(2-fluorophenyl)piperazine-1-carbonyl]pyrimidine](/img/structure/B2792835.png)
![5-[(benzenesulfonyl)methyl]-3-(4-ethoxyphenyl)-1,2,4-oxadiazole](/img/structure/B2792840.png)
![(2E)-3-[5-(3-nitrophenyl)furan-2-yl]prop-2-enoic acid](/img/structure/B2792842.png)


![(2E)-2-(4-{[1,1'-biphenyl]-4-yl}-1,3-thiazol-2-yl)-3-[(5-chloro-2-methylphenyl)amino]prop-2-enenitrile](/img/structure/B2792845.png)
![N-Methyl-N-[2-[methyl(1-pyridin-2-ylethyl)amino]-2-oxoethyl]prop-2-enamide](/img/structure/B2792846.png)
